molecular formula C12H18BrOP B15336789 (3-Bromophenyl)diisopropylphosphine Oxide

(3-Bromophenyl)diisopropylphosphine Oxide

Cat. No.: B15336789
M. Wt: 289.15 g/mol
InChI Key: UQIRLPLBSFADPR-UHFFFAOYSA-N
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Description

(3-Bromophenyl)diisopropylphosphine oxide is an organophosphorus compound with the molecular formula C12H18BrOP. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to a diisopropylphosphine oxide group. This compound is often used as a building block in organic synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)diisopropylphosphine oxide typically involves the reaction of 3-bromophenylmagnesium bromide with diisopropylphosphine oxide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)diisopropylphosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

(3-Bromophenyl)diisopropylphosphine oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromophenyl)diisopropylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal centers in enzymes or catalysts, influencing their activity. The bromine atom can also participate in halogen bonding, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromophenyl)diisopropylphosphine oxide
  • (4-Bromophenyl)diisopropylphosphine oxide
  • (3-Chlorophenyl)diisopropylphosphine oxide

Uniqueness

(3-Bromophenyl)diisopropylphosphine oxide is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and applications compared to its analogs .

Properties

Molecular Formula

C12H18BrOP

Molecular Weight

289.15 g/mol

IUPAC Name

1-bromo-3-di(propan-2-yl)phosphorylbenzene

InChI

InChI=1S/C12H18BrOP/c1-9(2)15(14,10(3)4)12-7-5-6-11(13)8-12/h5-10H,1-4H3

InChI Key

UQIRLPLBSFADPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(=O)(C1=CC(=CC=C1)Br)C(C)C

Origin of Product

United States

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